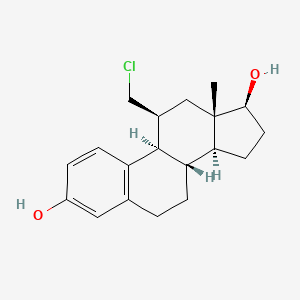

11beta-Chloromethylestradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11beta-Chloromethylestradiol is a 3-hydroxy steroid.

Aplicaciones Científicas De Investigación

Cancer Therapy and Imaging

Targeted Cancer Treatment:

11beta-Chloromethylestradiol has been explored as a ligand for estrogen receptors in targeted cancer therapies. Its unique structure allows for nearly irreversible binding to estrogen receptors, which can enhance the effectiveness of treatments aimed at hormone-dependent cancers, such as breast cancer. Studies have demonstrated that administering this compound can significantly slow tumor growth in animal models, indicating its potential as a therapeutic agent .

Medical Imaging:

The compound is also utilized in medical imaging, particularly positron emission tomography (PET). By labeling this compound with radioactive isotopes, researchers can visualize and quantify estrogen receptor expression in tumors. This application is crucial for assessing tumor characteristics and guiding treatment decisions in patients with breast cancer .

Mechanistic Studies on Estrogen Receptors

Affinity Labeling:

Research has shown that this compound serves as an effective affinity labeling reagent for estrogen receptors. This property enables scientists to study the binding dynamics and conformational changes of estrogen receptors upon ligand binding. Such studies are essential for understanding the molecular mechanisms underlying hormone action and resistance to hormone therapies in breast cancer .

Coactivator Interaction Studies:

Studies have highlighted the role of coactivators in stabilizing the conformation of estrogen receptors when bound to this compound. The binding of this compound induces conformational changes that enhance receptor activity, providing insights into how coactivators influence estrogen receptor signaling pathways .

Metabolic Disease Research

Inhibitor Development:

The compound has been investigated for its potential role in developing selective inhibitors for 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme implicated in metabolic diseases such as obesity and diabetes mellitus type 2. By understanding how this compound interacts with this enzyme, researchers aim to design effective treatments that modulate glucocorticoid metabolism .

Summary of Case Studies and Research Findings

Propiedades

Número CAS |

71794-60-0 |

|---|---|

Fórmula molecular |

C19H25ClO2 |

Peso molecular |

320.9 g/mol |

Nombre IUPAC |

(8S,9R,11S,13S,14S,17S)-11-(chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H25ClO2/c1-19-9-12(10-20)18-14-5-3-13(21)8-11(14)2-4-15(18)16(19)6-7-17(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9-10H2,1H3/t12-,15+,16+,17+,18-,19+/m1/s1 |

Clave InChI |

CADGCTOWBAPSFQ-OQFXVXKWSA-N |

SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCl |

SMILES canónico |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCl |

Sinónimos |

11 beta-chloromethylestradiol 11-beta-chloromethyl-estradiol Org 4333 Org-4333 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.